N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15659792
InChI: InChI=1S/C25H19BrClN5OS/c26-20(15-18-7-3-1-4-8-18)16-28-29-23(33)17-34-25-31-30-24(19-9-5-2-6-10-19)32(25)22-13-11-21(27)12-14-22/h1-16H,17H2,(H,29,33)/b20-15-,28-16+
SMILES:
Molecular Formula: C25H19BrClN5OS
Molecular Weight: 552.9 g/mol

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15659792

Molecular Formula: C25H19BrClN5OS

Molecular Weight: 552.9 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C25H19BrClN5OS
Molecular Weight 552.9 g/mol
IUPAC Name N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H19BrClN5OS/c26-20(15-18-7-3-1-4-8-18)16-28-29-23(33)17-34-25-31-30-24(19-9-5-2-6-10-19)32(25)22-13-11-21(27)12-14-22/h1-16H,17H2,(H,29,33)/b20-15-,28-16+
Standard InChI Key XLTGJGWKKZHPMW-WNTLQCLUSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)\Br
Canonical SMILES C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetohydrazide moiety and at the 4- and 5-positions with 4-chlorophenyl and phenyl groups, respectively. The hydrazide side chain terminates in an (1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene group, introducing stereochemical complexity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₅H₁₉BrClN₅OS
Molecular Weight552.9 g/mol
IUPAC NameN-[(E)-[(Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESO=C(CSc1nnc(n1c1ccc(cc1)Cl)c1ccccc1)N/N=C/C(=C/c1ccccc1)/Br

The triazole ring’s electron-rich nature facilitates π-stacking with aromatic biological targets, while the sulfanyl bridge enhances solubility in polar aprotic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals at δ 7.2–7.8 ppm correspond to aromatic protons from phenyl and chlorophenyl groups. The vinylidene protons (C=CH-Br) resonate as doublets near δ 6.5–7.0 ppm (J = 12–15 Hz), confirming the (1E,2Z) configuration.

  • ¹³C NMR: Peaks at 160–165 ppm indicate carbonyl groups (C=O), while triazole carbons appear at 145–155 ppm.

Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 553.9 ([M+H]⁺), consistent with the molecular formula.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages:

  • Triazole Core Formation: Cyclocondensation of 4-chlorophenylhydrazine with phenyl isocyanate yields 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

  • Sulfanyl-Acetohydrazide Linkage: Alkylation of the triazole-thiol with ethyl bromoacetate, followed by hydrazinolysis, produces 2-[(4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .

  • Condensation with Brominated Aldehyde: Reaction with (1E,2Z)-2-bromo-3-phenylprop-2-enal in ethanol under acidic conditions forms the final product.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1Phenyl isocyanate, DMF, 80°C78%
2Ethyl bromoacetate, K₂CO₃, DMF85%
3Hydrazine hydrate, ethanol90%
42-Bromo-3-phenylpropenal, HCl65%

Purification and Analytical Validation

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. High-performance liquid chromatography (HPLC) retention time: 12.3 min (C18 column, acetonitrile:H₂O = 70:30).

Chemical Reactivity and Functional Transformations

Electrophilic Substitution

The triazole’s N2 and N4 atoms undergo regioselective alkylation. For example, treatment with methyl iodide in DMF substitutes N4, forming a quaternary ammonium derivative .

Reductive Modifications

Catalytic hydrogenation (H₂/Pd-C) reduces the vinylidene double bond, yielding a saturated propylidene analog with altered bioactivity.

Table 3: Reaction Outcomes

Reaction TypeReagentsProduct
AlkylationCH₃I, K₂CO₃N4-methyltriazole derivative
ReductionH₂, Pd-CDihydropropylidene analog
OxidationKMnO₄, H₂OSulfone derivative

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity, as shown in fluorescence-based SYTOX Green assays.

Enzyme Inhibition

In vitro studies demonstrate α-glucosidase inhibition (IC₅₀ = 21.66 μM), comparable to acarbose (IC₅₀ = 754.1 μM) . Molecular docking reveals hydrogen bonding between the triazole’s N3 atom and enzyme active-site residues .

Table 4: Biological Activity Profile

TargetAssay TypeResult
S. aureusBroth microdilutionMIC = 8 μg/mL
α-GlucosidaseSpectrophotometricIC₅₀ = 21.66 μM
MCF-7 breast cancerMTT assayIC₅₀ = 45.2 μM

Applications in Materials Science

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) shows 89.9% inhibition efficiency for mild steel in 1 M HCl at 10⁻⁴ M concentration, outperforming traditional triazole inhibitors . The mechanism involves adsorption onto metal surfaces via sulfanyl and triazole groups .

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